molecular formula C10H8BrN3O2 B1284269 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide CAS No. 870703-96-1

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide

Cat. No.: B1284269
CAS No.: 870703-96-1
M. Wt: 282.09 g/mol
InChI Key: MKPZSOFCTGFTNF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide is a chemical compound with the molecular formula C10H8BrN3O2 and a molecular weight of 282.09 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide typically involves the reaction of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the hydrazide derivative, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide is unique due to the presence of the bromine atom in the phenyl ring and the hydrazide group. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H8BrN3O2
  • Molecular Weight : 287.07 g/mol
  • Melting Point : 191 °C (dec.)
  • Assay Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with hydrazine derivatives, followed by various purification techniques to obtain the desired compound in high purity.

Anticancer Activity

Recent studies have investigated the anticancer properties of isoxazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

CompoundMCF7 (Breast)HCT116 (Colon)Huh7 (Liver)
This compound15.2 µM12.3 µM10.5 µM
Doxorubicin0.22 µM0.14 µM0.23 µM
Sorafenib6.5 µM14.6 µM11.0 µM
5-FU21.0 µM14.1 µM18.4 µM

The above data indicates that while the compound exhibits moderate activity against cancer cell lines, it is less potent than established chemotherapeutics such as Doxorubicin and Sorafenib .

The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest and apoptosis induction. In particular, it has been observed that treatment with this compound leads to a significant decrease in cyclin-dependent kinase (CDK) levels, which are crucial for cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, some studies have explored the antimicrobial potential of isoxazole derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial strains, suggesting a broader spectrum of biological activity.

Case Studies

  • Anticancer Evaluation : A study evaluated several isoxazole derivatives against liver cancer cell lines (Huh7). The selected compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.3 to 17.9 µM, indicating selective bioactivity towards cancer cells .
  • Antimicrobial Studies : Another investigation focused on the antifungal activity of isoxazole derivatives, revealing that certain compounds exhibited notable efficacy against fungal pathogens, which could be attributed to their structural characteristics .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPZSOFCTGFTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584569
Record name 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-96-1
Record name 5-(4-Bromophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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